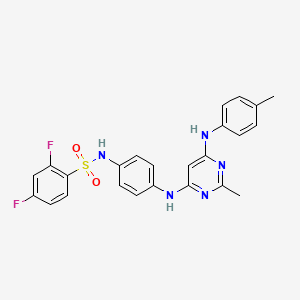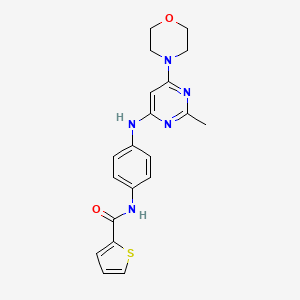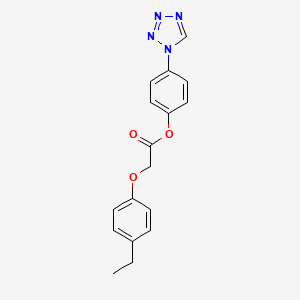
Sqle-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sqle-IN-1: is a squalene epoxidase inhibitor with notable anti-tumor activity. It has been shown to inhibit the proliferation and migration of liver cancer cell line Huh7, reduce cellular cholesterol production, and increase the expression of the tumor suppressor gene PTEN. Additionally, it inhibits the protein expression of PI3K and AKT .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sqle-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. general methods involve organic synthesis techniques such as nucleophilic substitution, oxidation, and purification processes .
Industrial Production Methods: Industrial production of this compound would typically involve large-scale organic synthesis, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is stored at low temperatures to maintain its stability, with powder forms stored at -20°C and solutions at -80°C .
Analyse Des Réactions Chimiques
Types of Reactions: Sqle-IN-1 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Conversion of squalene to (S)-2,3-epoxysqualene.
Reduction: Potential reduction reactions in metabolic pathways.
Substitution: Nucleophilic substitution reactions during synthesis
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 for solubility and stability
Major Products: The major products formed from these reactions include intermediate compounds used in the synthesis of this compound and its final active form .
Applications De Recherche Scientifique
Sqle-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study squalene epoxidase inhibition and its effects on cholesterol biosynthesis
Biology: Investigated for its role in cellular cholesterol regulation and its impact on cell proliferation and migration
Medicine: Explored for its potential as an anti-tumor agent, particularly in liver cancer, due to its ability to inhibit key signaling pathways involved in cancer progression
Mécanisme D'action
Sqle-IN-1 exerts its effects by inhibiting squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to reduced cholesterol production and increased expression of the tumor suppressor gene PTEN. The compound also inhibits the protein expression of PI3K and AKT, which are involved in cell proliferation and survival pathways .
Comparaison Avec Des Composés Similaires
Terbinafine: Another squalene epoxidase inhibitor used primarily as an antifungal agent.
Naftifine: Similar to terbinafine, used for its antifungal properties.
Butenafine: Another antifungal agent targeting squalene epoxidase
Uniqueness of Sqle-IN-1: this compound is unique due to its potent anti-tumor activity and its ability to inhibit key signaling pathways involved in cancer progression. Unlike other squalene epoxidase inhibitors primarily used for antifungal purposes, this compound has shown significant potential in cancer research .
Propriétés
Formule moléculaire |
C24H21F2N5O2S |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
2,4-difluoro-N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H21F2N5O2S/c1-15-3-6-18(7-4-15)29-23-14-24(28-16(2)27-23)30-19-8-10-20(11-9-19)31-34(32,33)22-12-5-17(25)13-21(22)26/h3-14,31H,1-2H3,(H2,27,28,29,30) |
Clé InChI |
JVHLHGQTUDIPMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-cyclohexylpiperidine-4-carboxamide](/img/structure/B14982979.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B14982987.png)

![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14982999.png)
![Methyl 3-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B14983006.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide](/img/structure/B14983011.png)

![N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B14983015.png)
![4-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14983016.png)
![7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14983023.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B14983029.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B14983035.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14983040.png)
![N-benzyl-1-[(4-chlorobenzyl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B14983055.png)
